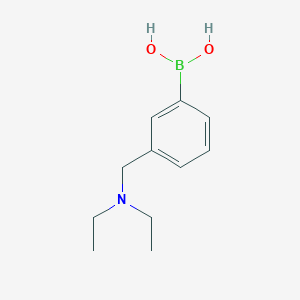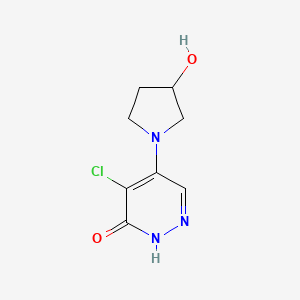
4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one
Vue d'ensemble
Description
4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one, also known as 4-chloro-5-HPPD, is a synthetic small molecule that has recently gained considerable attention in the scientific community due to its potential applications in drug discovery, medicinal chemistry, and chemical biology. 4-chloro-5-HPPD is a heterocyclic compound containing both nitrogen and chlorine atoms and is structurally related to a class of compounds known as pyridazine derivatives. This chemical compound has been found to have a wide range of biological activities, including anti-inflammatory, antifungal, and antibiotic properties, as well as potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
4-chloro-5-(3-hydroxypyrrolidin-1-yl)pyridazin-3(2H)-one serves as a key intermediate in the synthesis of heterocyclic compounds with potential biological activity. For example, Sayed et al. (2003) demonstrated the synthesis of pyridazinone derivatives with antimicrobial and antifungal activities, highlighting the versatility of pyridazinone scaffolds in producing compounds with significant biological properties (Sayed, Hamed, Meligi, Boraie, & Shafik, 2003). Similarly, Rostovskii et al. (2017) discussed the Rh(II)-catalyzed reaction of 1,2,3-triazoles with isoxazoles to synthesize pyrroles and pyrazines, indicating the importance of pyridazinone derivatives in facilitating complex synthetic transformations (Rostovskii, Ruvinskaya, Novikov, Khlebnikov, Smetanin, & Agafonova, 2017).
Medicinal Chemistry and Pharmacological Applications
The structural motif of this compound is prevalent in compounds exhibiting anticancer, antiangiogenic, and antioxidant activities. Kamble et al. (2015) synthesized a series of pyridazinone derivatives and evaluated their efficacy against various human cancer cell lines, highlighting the potential of such derivatives in oncological research (Kamble, Sawant, Sawant, Pisal, Gacche, Kamble, & Kamble, 2015). This research underscores the role of pyridazinone derivatives in developing new therapeutic agents with targeted biological activities.
Material Science and Chemistry
In materials science, pyridazinone derivatives, such as those based on this compound, are explored for their optical properties. Gong et al. (2010) synthesized novel pyridazinyl pyrazoline derivatives and investigated their absorption and fluorescence characteristics, indicating the potential use of these compounds in the development of optical materials (Gong, Xie, Zhao, Lv, Liu, Zheng, & Lian, 2010).
Propriétés
IUPAC Name |
5-chloro-4-(3-hydroxypyrrolidin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c9-7-6(3-10-11-8(7)14)12-2-1-5(13)4-12/h3,5,13H,1-2,4H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCZEYXYHJPEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C(=O)NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


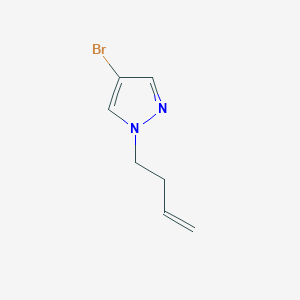


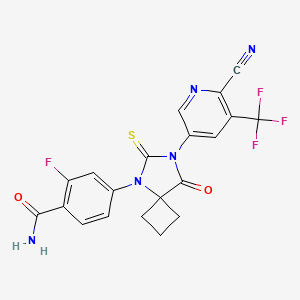

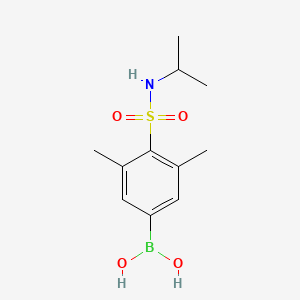
![(2E)-3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531976.png)



![4-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531982.png)
![(2E)-3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1531983.png)

